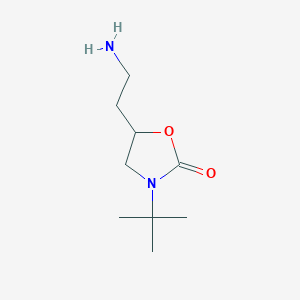5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC17543696
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)11-6-7(4-5-10)13-8(11)12/h7H,4-6,10H2,1-3H3 |
| Standard InChI Key | IOYSVVZLJFDKDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1CC(OC1=O)CCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one consists of a five-membered oxazolidinone ring system. Key substituents include:
-
3-tert-Butyl group: A branched alkyl moiety providing steric protection to the nitrogen atom, potentially influencing ring conformation and intermolecular interactions .
-
5-(2-Aminoethyl) side chain: A primary amine separated from the ring by a two-carbon spacer, enabling hydrogen bonding and derivatization opportunities .
The IUPAC name derives from this substitution pattern: 3-tert-butyl-5-(2-aminoethyl)-1,3-oxazolidin-2-one. Computational descriptors from PubChem-related entries indicate a hydrogen bond donor count of 1 and acceptor count of 3, consistent with the amine and carbonyl functionalities .
Table 1: Comparative Molecular Properties
*Estimated via analog comparison .
Spectroscopic Characterization
While experimental spectral data for 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one remain unpublished, related oxazolidinones exhibit diagnostic features:
-
¹³C NMR: Carbonyl resonances near 155–160 ppm, with tert-butyl carbons between 25–30 ppm .
-
IR Spectroscopy: Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) .
-
Mass Spectrometry: Predominant fragments likely include m/z 100 (oxazolidinone ring) and m/z 57 (tert-butyl) .
Synthetic Methodologies
Epoxy Carbamate Ring-Opening Strategy
A breakthrough in oxazolidinone synthesis involves converting epoxy carbamates via nucleophilic ring opening followed by intramolecular acyl substitution . This one-pot method achieves 55–99% yields across diverse substrates and avoids harsh conditions:
-
Epoxide Activation: Treatment of glycidyl carbamates with nucleophiles (e.g., amines) initiates ring opening.
-
Cyclization: Base-mediated intramolecular attack of the amine on the carbonyl forms the oxazolidinone core .
Applying this to 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one would require:
-
Starting with tert-butyl glycidyl carbamate
-
Employing ethylenediamine as the nucleophile
-
Optimizing reaction temperature (60–80°C) and base (e.g., K₂CO₃) .
Alternative Routes
-
Urethane Cyclization: Heating N-(2-aminoethyl)-N-tert-butyl carbamates with phosgene equivalents, though less atom-economical .
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors, enabling enantioselective synthesis .
Reactivity and Functionalization
The 2-aminoethyl side chain offers multiple modification sites:
-
Amide Formation: Acylation with carboxylic acids or activated esters under standard peptide coupling conditions .
-
Schiff Base Generation: Condensation with aldehydes/ketones to form imines for metal coordination complexes .
-
Mannich Reactions: Alkylation of the amine with formaldehyde and nucleophiles to create branched architectures .
The tert-butyl group enhances stability against ring-opening nucleophiles while potentially complicating chromatographic purification due to hydrophobicity .
Applications in Drug Discovery
Though direct studies on 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one are sparse, oxazolidinones broadly serve as:
-
Antibiotic Precursors: Linezolid-like agents targeting bacterial ribosomes .
-
Chiral Auxiliaries: Inducing stereoselectivity in aldol and Diels-Alder reactions .
-
Protease Inhibitors: Transition-state mimics in serine protease inhibition .
Notably, the ethylenediamine moiety in this derivative could facilitate metal chelation, suggesting potential in catalytic or diagnostic applications .
Future Research Directions
-
Pharmacological Profiling: Screen for antimicrobial or antiviral activity given structural similarities to known bioactive oxazolidinones .
-
Catalytic Applications: Explore use in asymmetric catalysis leveraging the chiral center and amine functionality .
-
Polymer Chemistry: Investigate incorporation into polyurethanes or epoxy resins as crosslinking agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume